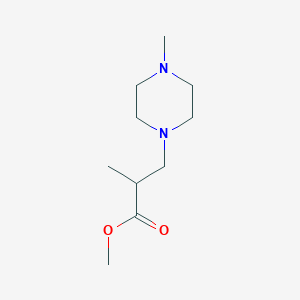

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide, commonly known as MIOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIOX belongs to the class of oxadiazoles, which have been extensively studied for their diverse biological activities.

Applications De Recherche Scientifique

Supramolecular Chemistry and Polymorphism

The supramolecular architectures of amide-containing compounds are highly dependent on side-chain substituents. In the case of N1, N3-bis(5-methylisoxazol-3-yl)malonamide (Compound 1), three distinct forms have been characterized: two polymorphic forms and one solvate. An in-depth analysis of crystal interactions and energy content revealed insights into their crystallization mechanisms. Specifically, the energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) contribute to their formation. The presence of DMSO led to the formation of form 1III, where the solvent molecule disrupted amide-amide interactions .

Antifibrinolytic and Antimicrobial Activities

Derivatives of N-(5-methylisoxazol-3-yl)acetamide have been explored for their antifibrinolytic and antimicrobial properties. While specific derivatives were not mentioned, this line of research highlights the compound’s potential in medical applications.

Antifungal Activity

Brahmayya et al. synthesized 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles and tested them for fungicidal activity against various fungi. Compounds with halogen and methoxy groups demonstrated promising antifungal effects .

Crystal Structure Studies

The compound N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin has been studied for its crystal structure. It crystallizes in the triclinic space group P-1, with the isoxazoline moiety inclined to the saccharinic ring at a dihedral angle of 27.88° .

Mécanisme D'action

Target of Action

The primary targets of the compound are yet to be identified. The compound is a part of the isoxazole family, which has been found to exhibit a wide spectrum of biological activities and therapeutic potential . .

Mode of Action

It is known that the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The presence of isoxazole substituents could potentially impact the formation of these structures .

Biochemical Pathways

It is known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Pharmacokinetics

It is known that the compound is practically insoluble in water, freely soluble in acetone, and sparingly soluble in ethanol . These properties could potentially impact the bioavailability of the compound.

Result of Action

It is known that the compound can form three distinct forms: two polymorphic forms and one solvate . These forms could potentially have different effects at the molecular and cellular level.

Action Environment

The action of the compound can be influenced by environmental factors such as the presence of solvents and the flexibility of the compound . For example, the presence of DMSO resulted in the formation of a solvate form of the compound, where the solvent molecule disrupted amide-amide interactions .

Propriétés

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c1-10-7-12(18-21-10)15-17-14(22-19-15)9-16-13(20)8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGFDXIRMNCLCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

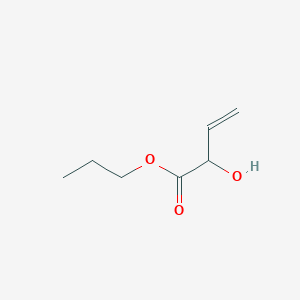

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(thiomorpholine-4-sulfonyl)ethyl]pyridine-4-carboxamide](/img/structure/B2910856.png)

![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B2910857.png)

![N-(1-{[2-(benzylsulfanyl)-6-methylpyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide](/img/structure/B2910858.png)

![3-Benzyl-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2910859.png)

![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2910860.png)

![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B2910861.png)

![4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2910862.png)

![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2910867.png)

![2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2910872.png)